molecular formula C26H36FNO3 B1157153 AL 8810 ethyl amide

AL 8810 ethyl amide

Cat. No.: B1157153
M. Wt: 429.6
InChI Key: VABRORXFVJOSHQ-OXDHMAHTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AL 8810 is an 11β-fluoro analog of prostaglandin F2α (PGF2α) which acts as a potent and selective antagonist at the FP receptor. AL 8810 ethyl amide is an analog of AL 8810 in which the C-1 carboxyl group has been modified to an N-ethyl amide. This modification is analogous to the PG N-ethyl amides, as typified by Bimatoprost, that have been introduced as alternative PG ocular hypotensive prodrugs. In contrast to AL 8810 which contracted the cat iris, this compound showed no contraction activity at concentrations up to 10-4 M and did not antagonize the activity of PGF2α-ethanolamide in this system.

Properties

Molecular Formula

C26H36FNO3

Molecular Weight

429.6

InChI

InChI=1S/C26H36FNO3/c1-2-28-26(31)12-6-4-3-5-11-22-21(23(27)17-25(22)30)13-14-24(29)20-15-18-9-7-8-10-19(18)16-20/h3,5,7-10,13-14,20-25,29-30H,2,4,6,11-12,15-17H2,1H3,(H,28,31)/b5-3-,14-13+/t21-,22-,23+,24+,25+/m1/s1

InChI Key

VABRORXFVJOSHQ-OXDHMAHTSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(NCC)=O)[C@@H](/C=C/[C@H](O)C2CC3=CC=CC=C3C2)[C@@H](F)C1

Synonyms

9α,15R-dihydroxy-11β-fluoro-15-92,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dion-1-oic acid, ethyl amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AL 8810 ethyl amide
Reactant of Route 2
AL 8810 ethyl amide
Reactant of Route 3
AL 8810 ethyl amide
Reactant of Route 4
Reactant of Route 4
AL 8810 ethyl amide
Reactant of Route 5
Reactant of Route 5
AL 8810 ethyl amide
Reactant of Route 6
Reactant of Route 6
AL 8810 ethyl amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.